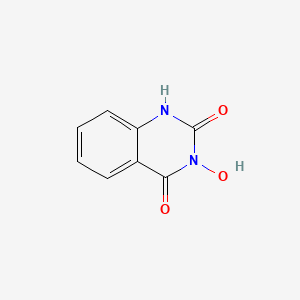

3-hydroxyquinazoline-2,4(1H,3H)-dione

Vue d'ensemble

Description

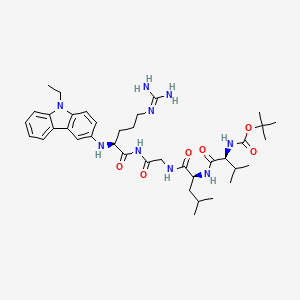

La 3-hydroxyquinazoline-2,4(1H,3H)-dione est un composé hétérocyclique doté d'une importance biologique et pharmaceutique significative. Elle est connue pour ses propriétés antivirales, notamment contre le vaccinia et l'adenovirus . La structure du composé se compose d'un cycle quinazoline avec des groupes fonctionnels hydroxyle et dione, ce qui en fait un échafaudage polyvalent pour diverses modifications chimiques.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de la 3-hydroxyquinazoline-2,4(1H,3H)-dione implique généralement la méthode de cycloaddition dipolaire-1,3 azide-alcyne catalysée par le Cu(I) (CuAAC) . Cette méthode permet la construction de dérivés 1,2,3-triazolyl du composé. Les conditions réactionnelles incluent souvent l'utilisation de catalyseurs au cuivre(I) et de solvants appropriés pour faciliter le processus de cycloaddition.

Méthodes de production industrielle

Bien que les méthodes de production industrielle spécifiques pour la this compound ne soient pas largement documentées, l'approche générale implique une synthèse à grande échelle utilisant la méthode CuAAC. La possibilité d'adaptation à l'échelle et l'efficacité de cette méthode la rendent adaptée aux applications industrielles.

Analyse Des Réactions Chimiques

Types de réactions

La 3-hydroxyquinazoline-2,4(1H,3H)-dione subit diverses réactions chimiques, notamment:

Oxydation: Le composé peut être oxydé pour former des dérivés de quinazoline avec différents états d'oxydation.

Réduction: Les réactions de réduction peuvent modifier le groupe fonctionnel dione, conduisant à la formation de dérivés hydroxylés ou aminés.

Réactifs et conditions courants

Les réactifs courants utilisés dans ces réactions comprennent des oxydants comme le permanganate de potassium, des réducteurs comme le borohydrure de sodium et divers nucléophiles pour des réactions de substitution. Les conditions réactionnelles impliquent généralement des températures et des solvants contrôlés pour assurer la formation du produit souhaité.

Principaux produits

Les principaux produits formés à partir de ces réactions comprennent divers dérivés de quinazoline substitués, qui peuvent présenter différentes activités biologiques en fonction de la nature des substituants introduits.

Applications de recherche scientifique

La this compound a plusieurs applications de recherche scientifique:

Chimie: Elle sert d'échafaudage polyvalent pour la synthèse de divers composés hétérocycliques.

Industrie: La polyvalence chimique du composé permet son utilisation dans le développement de nouveaux matériaux et procédés chimiques.

Mécanisme d'action

Le mécanisme d'action de la this compound implique son interaction avec les enzymes et protéines virales. Le composé inhibe la réplication virale en ciblant des enzymes virales spécifiques, telles que la transcriptase inverse et l'intégrase dans le cas du VIH . Cette inhibition empêche le virus de se répliquer et de se propager, exerçant ainsi ses effets antiviraux.

Applications De Recherche Scientifique

3-hydroxyquinazoline-2,4(1H,3H)-dione has several scientific research applications:

Chemistry: It serves as a versatile scaffold for the synthesis of various heterocyclic compounds.

Industry: The compound’s chemical versatility allows for its use in the development of new materials and chemical processes.

Mécanisme D'action

The mechanism of action of 3-hydroxyquinazoline-2,4(1H,3H)-dione involves its interaction with viral enzymes and proteins. The compound inhibits viral replication by targeting specific viral enzymes, such as reverse transcriptase and integrase in the case of HIV . This inhibition prevents the virus from replicating and spreading, thereby exerting its antiviral effects.

Comparaison Avec Des Composés Similaires

Composés similaires

Des composés similaires à la 3-hydroxyquinazoline-2,4(1H,3H)-dione comprennent:

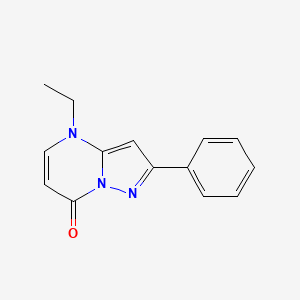

Dérivés de quinazolinone: Ces composés partagent la structure cyclique de la quinazoline et présentent diverses activités biologiques.

Dérivés de triazolyl: Ces composés sont synthétisés en utilisant la méthode CuAAC et ont des propriétés antivirales similaires.

Unicité

L'unicité de la this compound réside dans son activité antivirale spécifique contre le vaccinia et l'adenovirus, qui n'est pas couramment observée dans d'autres dérivés de quinazoline . De plus, sa capacité à inhiber plusieurs enzymes virales en fait un composé précieux pour la recherche antivirale et le développement de médicaments .

Propriétés

IUPAC Name |

3-hydroxy-1H-quinazoline-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O3/c11-7-5-3-1-2-4-6(5)9-8(12)10(7)13/h1-4,13H,(H,9,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZZSQUATPYDROZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C(=O)N2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00277492 | |

| Record name | 3-hydroxy-quinazoline-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00277492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5329-43-1 | |

| Record name | 3-Hydroxy-2,4(1H,3H)-quinazolinedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5329-43-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 2552 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005329431 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC2552 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2552 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-hydroxy-quinazoline-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00277492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-hydroxy-1,2,3,4-tetrahydroquinazoline-2,4-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

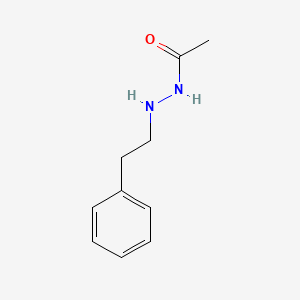

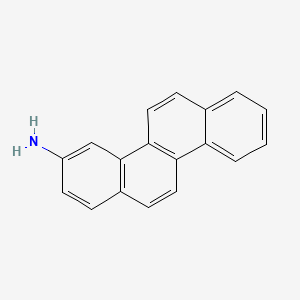

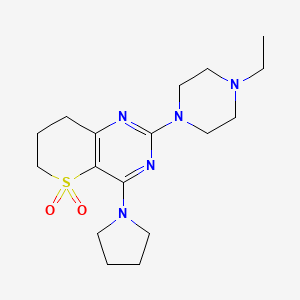

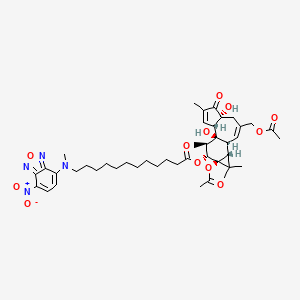

Feasible Synthetic Routes

Q1: How do 3-hydroxyquinazoline-2,4(1H,3H)-dione derivatives interact with their target and what are the downstream effects?

A: Research suggests that this compound derivatives act as metal ion chelators, potentially targeting the NS5B polymerase of HCV. [] NS5B is an essential enzyme for HCV replication, and inhibiting its activity can disrupt the virus's life cycle. The metal ion chelating properties of these compounds are thought to play a crucial role in this interaction. Studies utilizing thermal shift assays demonstrated that compounds like 21e and 21k increased the melting temperature (Tm) of the NS5B protein, indicating a potential binding interaction. [] Further support for this mechanism comes from molecular docking studies and UV-Vis spectrophotometry, suggesting the binding of these compounds with Mg2+ ions within the NS5B catalytic center. []

Q2: What is the structure-activity relationship (SAR) observed for this compound derivatives in relation to their anti-HCV activity?

A: While specific SAR details are not explicitly outlined in the provided abstracts, the research highlights that incorporating novel metal ion chelating structures into this compound derivatives can significantly enhance their anti-HCV activity. [] Compounds like 21h, 21k, and 21t exhibited stronger anti-HCV activity compared to ribavirin, with 21t demonstrating particularly potent activity (EC50 = 2.0 μM). [] This suggests that optimizing the metal-chelating properties of these derivatives is crucial for improving their potency against HCV.

Q3: What analytical methods and techniques have been employed to characterize and study this compound and its derivatives?

A: Several analytical techniques have been used to characterize this compound and its derivatives. Electron-impact mass spectrometry played a crucial role in understanding the fragmentation patterns of these compounds, revealing key insights into their structure. [] Techniques like UV-Vis spectrophotometry have been employed to study the interaction of these compounds with metal ions, particularly in the context of their proposed mechanism of action against HCV NS5B polymerase. [] Additionally, thermal shift assays have been used to assess the binding affinity of these compounds to the NS5B protein, providing further evidence for their potential as antiviral agents. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[5-[[5-[(3-amino-3-iminopropyl)carbamoyl]-1-methylpyrrol-3-yl]carbamoyl]-1-methylpyrrol-3-yl]-1-methyl-4-(oxirane-2-carbonylamino)pyrrole-2-carboxamide](/img/structure/B1216772.png)

![[4-Cyano-5-methyl-4-(3,4,5-trimethoxyphenyl)hexyl]-[2-(3,4-dimethoxyphenyl)ethyl]-dimethylazanium](/img/structure/B1216778.png)